molecular formula C19H29NO3 B1668109 Butopiprine CAS No. 55837-15-5

Butopiprine

Cat. No.: B1668109
CAS No.: 55837-15-5
M. Wt: 319.4 g/mol
InChI Key: MNBLDUWBHRTWEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butopiprine involves the esterification of 1-piperidineacetic acid with 2-butoxyethanol in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Butopiprine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Butopiprine has a wide range of applications in scientific research:

Mechanism of Action

Butopiprine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors . By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and cough reflex. Additionally, its local anesthetic properties are attributed to its ability to block sodium channels, thereby preventing the initiation and propagation of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butopiprine is unique due to its combination of antitussive, antispasmodic, and local anesthetic activities. Unlike Piperine, which is primarily used for its bio-enhancing properties, this compound has a broader range of pharmacological effects. Compared to Buspirone, this compound’s local anesthetic properties set it apart, making it useful in different therapeutic contexts .

Properties

CAS No.

55837-15-5

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate

InChI

InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3

InChI Key

MNBLDUWBHRTWEP-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Appearance

Solid powder

55837-15-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butopiprine;  Butopiprinum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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